1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea
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Overview
Description
1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea is a labeled Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitor. It is primarily used in scientific research to study the inhibition of GSK-3β, a key enzyme involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis . The molecular formula of this compound is C12H9D3N4O4S, and it has a molecular weight of 311.33 g/mol .
Mechanism of Action
Target of Action
The primary target of AR-AO 14418-d3 is Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that acts as a negative regulator in the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .
Mode of Action
AR-AO 14418-d3 is an inhibitor of GSK-3β . It interacts with GSK-3β and inhibits its activity, which can lead to changes in the regulation of glucose homeostasis, Wnt signaling, and transcription factors .
Biochemical Pathways
Given its role as a gsk-3β inhibitor, it can be inferred that it may affect pathways related to glucose homeostasis and wnt signaling .
Result of Action
As a gsk-3β inhibitor, it is likely to have effects on the regulation of glucose homeostasis, wnt signaling, and transcription factors .
Biochemical Analysis
Biochemical Properties
AR-AO 14418-d3 interacts with the enzyme GSK-3β . It acts in an ATP-competitive manner and demonstrates high specificity for GSK3 . It inhibits tau phosphorylation at a GSK3-specific site (Ser-396) in cells stably expressing human four-repeat tau protein .
Cellular Effects
AR-AO 14418-d3 influences cell function by inhibiting GSK-3β . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
AR-AO 14418-d3 exerts its effects at the molecular level by inhibiting GSK-3β . This inhibition can lead to changes in gene expression and enzyme activity
Preparation Methods
The synthesis of 1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea involves several steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized using standard organic synthesis techniques, involving the reaction of appropriate starting materials under controlled conditions.
Introduction of deuterium atoms: Deuterium atoms are introduced into the molecule through specific reactions, such as deuterium exchange or the use of deuterated reagents
Chemical Reactions Analysis
1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of GSK-3β and its effects on various chemical processes.
Biology: The compound is used to investigate the role of GSK-3β in cellular processes such as cell differentiation, proliferation, and apoptosis.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic effects in diseases such as cancer, diabetes, and neurodegenerative disorders.
Comparison with Similar Compounds
1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea is unique due to its labeled structure, which allows for precise tracking and analysis in research studies. Similar compounds include:
AR-AO 14418: The non-deuterated version of this compound, which also inhibits GSK-3β but lacks the labeled deuterium atoms.
GSK-3β inhibitors: Other inhibitors of GSK-3β, such as lithium chloride and CHIR99021, which also modulate GSK-3β activity but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMHJKFIIIULI-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.